molecular formula C20H24N2O4S B5236525 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide

Cat. No. B5236525
M. Wt: 388.5 g/mol
InChI Key: WKQUBFRLIHJPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide, also known as BZP, is a synthetic compound that has been widely studied for its potential therapeutic applications. BZP belongs to a class of compounds known as benzamides, which have been shown to have various biological activities.

Mechanism of Action

The exact mechanism of action of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide is not fully understood. However, it has been proposed that this compound acts by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to modulate the activity of ion channels, which may contribute to its anticonvulsant properties.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are mediators of inflammation. This compound has also been shown to modulate the activity of ion channels, which may contribute to its anticonvulsant properties. In addition, this compound has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide in lab experiments is that it has been extensively studied and its properties are well understood. This makes it a reliable compound for use in experiments. However, one limitation of using this compound in lab experiments is that it may not accurately reflect the effects of the compound in vivo. In addition, the synthesis of this compound can be complex and time-consuming, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of pain and inflammation. Another direction is to investigate its potential as an anticonvulsant. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on ion channels. Finally, the synthesis of this compound could be optimized to make it more efficient and cost-effective.

Synthesis Methods

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-(benzylsulfonyl)propanoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-isopropylaniline to form the amide. The final step involves the reduction of the nitro group to an amino group using hydrogen gas and a palladium catalyst.

Scientific Research Applications

2-{[3-(benzylsulfonyl)propanoyl]amino}-N-isopropylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. This compound has also been shown to have anticonvulsant properties, making it a potential candidate for the treatment of epilepsy.

properties

IUPAC Name

2-(3-benzylsulfonylpropanoylamino)-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-15(2)21-20(24)17-10-6-7-11-18(17)22-19(23)12-13-27(25,26)14-16-8-4-3-5-9-16/h3-11,15H,12-14H2,1-2H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQUBFRLIHJPFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CCS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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